molecular formula C10H11IO3 B15244077 3-(2-Iodo-6-methoxyphenoxy)propanal

3-(2-Iodo-6-methoxyphenoxy)propanal

Cat. No.: B15244077
M. Wt: 306.10 g/mol
InChI Key: NSTQWXCMRIHUHH-UHFFFAOYSA-N
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Description

3-(2-Iodo-6-methoxyphenoxy)propanal: is an organic compound with the molecular formula C₁₀H₁₁IO₃. It belongs to the class of aryl ethers and contains both an aldehyde group and an iodine atom. This compound is used in various chemical research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodo-6-methoxyphenoxy)propanal typically involves the reaction of 2-iodo-6-methoxyphenol with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2-Iodo-6-methoxyphenoxy)propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used to study the effects of aryl ethers and aldehydes on biological systems. It can be used as a probe to investigate enzyme activity and metabolic pathways .

Medicine: Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 3-(2-Iodo-6-methoxyphenoxy)propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(2-Iodo-6-methoxyphenoxy)propanal is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior and interactions .

Biological Activity

3-(2-Iodo-6-methoxyphenoxy)propanal is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes an iodo group, a methoxy group, and a phenoxy moiety, which contribute to its biological activity. The presence of the iodo group can enhance binding affinity to specific molecular targets, while the methoxy and phenoxy groups influence its chemical properties and interactions with biomolecules.

The mechanism of action for this compound primarily involves interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for various receptors, impacting signal transduction processes.

Antitumor Activity

Research has shown that derivatives similar to this compound exhibit cytotoxic effects against tumor cells. For example, studies on related compounds have demonstrated selective cytotoxicity towards human tumor cell lines while sparing normal cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, particularly against Helicobacter pylori. Similar derivatives have shown significant inhibitory effects on H. pylori growth, indicating potential applications in treating infections caused by this bacterium .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various phenoxypropanoids on different cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity against specific tumor types.
  • Antimicrobial Testing : In vitro assays demonstrated that compounds with similar phenolic structures exhibited potent activity against H. pylori, suggesting that this compound may share this activity.

Research Findings

A summary of relevant research findings related to the biological activities of similar compounds is presented in the following table:

Compound Activity Target Organism/Cell Line Reference
3-formylchromone derivativesCytotoxicHuman tumor cell lines
6,8-Dichloro-3-formylchromoneAnti-H. pyloriHelicobacter pylori
6,8-Dibromo-3-formylchromoneUrease inhibitionJack bean urease

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

3-(2-iodo-6-methoxyphenoxy)propanal

InChI

InChI=1S/C10H11IO3/c1-13-9-5-2-4-8(11)10(9)14-7-3-6-12/h2,4-6H,3,7H2,1H3

InChI Key

NSTQWXCMRIHUHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)I)OCCC=O

Origin of Product

United States

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